CCR1 Binding Affinity: A Measured pKi of 6.40 Against the Human Recombinant Receptor
The compound has a documented pKi of 6.40 for the human CCR1 receptor, which corresponds to a Ki of approximately 398 nM. This specific quantitative value is derived from two independent observations deposited in the ChEMBL database and is a crucial benchmark for any head-to-head comparison with analogs [1]. This affinity places it in a moderate range relative to other non-peptide CCR1 antagonists in its class, providing a clear baseline for evaluating structural modifications. One notable structural comparator is the outcome optimization pathway described for 4-hydroxypiperidine-based antagonists, such as BX 471, which achieved sub-nanomolar affinity (Ki = 1 nM for human CCR1) through extensive optimization, highlighting the significant potency gap that the oxazole scaffold and specific substitution pattern of this compound occupies [2].
| Evidence Dimension | Binding Affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 6.40 (Ki ≈ 398 nM) for human CCR1 |
| Comparator Or Baseline | Optimized 4-hydroxypiperidine antagonist BX 471: Ki = 1 nM for human CCR1 [2] |
| Quantified Difference | The target compound is approximately 398-fold less potent than the optimized lead BX 471. |
| Conditions | Radioligand binding assay using recombinant human CCR1, data integrated from ChEMBL [1] and compared to published lead compound data [2]. |
Why This Matters
This datasheet provides the exact affinity value necessary for researchers to use the compound as a calibrated tool for CCR1 target engagement studies or as a starting reference point for further SAR-driven optimization.
- [1] ZINC15 Database. ZINC000013802060 Activities. Data sourced from ChEMBL. https://zinc15.docking.org/substances/ZINC000013802060/activities/ View Source
- [2] Onuffer J, McCarrick MA, Dunning L, Liang M, Rosser M, Wei GP, Ng H, Horuk R. Structure function differences in nonpeptide CCR1 antagonists for human and mouse CCR1. J Immunol. 2003 Feb 15;170(4):1910-6. doi: 10.4049/jimmunol.170.4.1910. PMID: 12574358. View Source
